molecular formula C13H11ClN4O B5355755 5-methyl-2-furaldehyde (5-chloro-1H-benzimidazol-2-yl)hydrazone

5-methyl-2-furaldehyde (5-chloro-1H-benzimidazol-2-yl)hydrazone

Cat. No.: B5355755
M. Wt: 274.70 g/mol
InChI Key: APHKDARJIGKYFO-VIZOYTHASA-N
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Description

5-methyl-2-furaldehyde (5-chloro-1H-benzimidazol-2-yl)hydrazone, also known as MBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-methyl-2-furaldehyde (5-chloro-1H-benzimidazol-2-yl)hydrazone is not fully understood. However, studies have suggested that this compound exerts its biological activities through the inhibition of various enzymes and proteins. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the replication of various viruses by targeting viral proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, a programmed cell death that is essential for the maintenance of tissue homeostasis. This compound has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

5-methyl-2-furaldehyde (5-chloro-1H-benzimidazol-2-yl)hydrazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability under various conditions. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 5-methyl-2-furaldehyde (5-chloro-1H-benzimidazol-2-yl)hydrazone. One potential direction is the development of new synthetic methods that can improve the yield and purity of this compound. Another direction is the exploration of the potential applications of this compound in medicine, agriculture, and material science. For example, this compound could be used as a scaffold for the development of new anticancer drugs or as a template for the synthesis of new metal complexes with improved catalytic activity. Finally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

5-methyl-2-furaldehyde (5-chloro-1H-benzimidazol-2-yl)hydrazone can be synthesized through the reaction between 5-methyl-2-furaldehyde and 5-chloro-1H-benzimidazole-2-carbohydrazide in the presence of a suitable catalyst. The reaction yields a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

5-methyl-2-furaldehyde (5-chloro-1H-benzimidazol-2-yl)hydrazone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anticancer, antiviral, and antibacterial properties. In agriculture, this compound has been found to have insecticidal and fungicidal activities. In material science, this compound has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis and photovoltaics.

Properties

IUPAC Name

6-chloro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-8-2-4-10(19-8)7-15-18-13-16-11-5-3-9(14)6-12(11)17-13/h2-7H,1H3,(H2,16,17,18)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHKDARJIGKYFO-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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